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Compound of Interest

Compound Name: (Chloromethyl)triethoxysilane

Cat. No.: B101003

An In-depth Technical Guide to (Chloromethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Chloromethyl)triethoxysilane, a
versatile organosilicon compound. It details its chemical and physical properties, outlines key
experimental protocols for its application, and illustrates its mechanism of action as a coupling
agent.

Core Properties of (Chloromethyl)triethoxysilane

(Chloromethyl)triethoxysilane, identified by the CAS Number 15267-95-5, is a bifunctional
molecule featuring a reactive chloromethyl group and hydrolyzable ethoxy groups.[1][2][3][4]
This dual functionality makes it a valuable intermediate in the synthesis of more complex
molecules and a key component in advanced materials.[3][5]

Quantitative Data Summary

The physical and chemical properties of (Chloromethyl)triethoxysilane are summarized in
the table below for easy reference.
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Property Value

CAS Number 15267-95-5

Molecular Formula C7H17CIOsSi

Molecular Weight 212.75 g/mol [1][2]

Appearance Colorless to slightly pale-yellow liquid[3][5]
Boiling Point 173-176 °C[1][5][6][7]

Density 1.022 g/mL at 25 °C[1][5][6]1[7]
Refractive Index (n20/D) 1.41[1][5][6]17]

Flash Point 47 °C (116.6 °F) - closed cup[1][6]
Purity Typically >95-97%[1][8]

Linear Formula (C2Hs0)3SiCH2CI[1]

Applications and Reactivity

(Chloromethyl)triethoxysilane is primarily utilized as a versatile chemical intermediate and
coupling agent.[3][5] Its key applications include:

o Coupling Agent: It acts as a molecular bridge to enhance adhesion between organic
polymers and inorganic substrates like glass, metals, and silica.[3][9] This improves the
mechanical strength and durability of composite materials.[9]

» Polymer Synthesis: It serves as a starting material for the synthesis of silicone polymers and
polyfunctional carbosilanes.[5]

» Surface Modification: It is used to alter the surface properties of materials, imparting
hydrophobicity or providing a reactive site for further functionalization.

» Adhesives and Sealants: It is incorporated into formulations to act as a binder and improve
adhesion.[5]

The reactivity is governed by its two functional domains:
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 Triethoxysilyl Group: The Si-(OC2zHs)s group undergoes hydrolysis in the presence of water
to form reactive silanol groups (Si-OH). These silanols can condense with hydroxyl groups
on inorganic surfaces to form stable siloxane (Si-O-Substrate) bonds or with each other to
form a polysiloxane network.[3]

o Chloromethyl Group: The -CH2ClI group is an electrophilic site that readily undergoes
nucleophilic substitution reactions, allowing for the attachment of a wide range of organic
functionalities.[3]

Experimental Protocols

The following are generalized protocols that illustrate common applications of
(Chloromethyl)triethoxysilane. Researchers should adapt these procedures based on their
specific substrates and target molecules, and always perform reactions under appropriate
safety precautions in a fume hood.

Protocol 1: Surface Modification of a Siliceous Substrate
(e.g., Glass, Silica)

This protocol describes a general procedure for covalently bonding
(Chloromethyl)triethoxysilane to a hydroxyl-terminated surface.

Materials:

e Substrate (e.g., glass slides, silica nanoparticles)

e (Chloromethyl)triethoxysilane

e Anhydrous toluene or other suitable anhydrous solvent
e Deionized water

e Ethanol

e Nitrogen or Argon gas

e Oven
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Methodology:
e Substrate Cleaning and Activation:

o Thoroughly clean the substrate by sonicating in a sequence of deionized water and
ethanol to remove organic contaminants.

o Dry the substrate in an oven at 110-120 °C for at least 1 hour to remove adsorbed water.

o To generate surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a
3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME
CAUTION IS ADVISED) or an oxygen plasma cleaner. Rinse extensively with deionized
water and dry again under a stream of nitrogen and in an oven.

¢ Silanization Reaction:

[¢]

In a reaction vessel under an inert atmosphere (nitrogen or argon), add the cleaned, dry
substrate.

[¢]

Add anhydrous toluene to cover the substrate.

[¢]

Introduce (Chloromethyl)triethoxysilane to the solvent to achieve a final concentration of
1-2% (vIv).

o

Stir the mixture at room temperature overnight. For some applications, gentle heating
(e.g., 60-80 °C) can accelerate the reaction.

o Post-Reaction Workup:

[e]

After the reaction period, decant the silane solution.

o

Rinse the functionalized substrate thoroughly with fresh toluene to remove any unbound
silane. Sonication for 5-10 minutes during the rinse can be effective.

o

Perform a final rinse with ethanol or isopropanol.

[¢]

Dry the substrate under a stream of nitrogen.
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o Cure the silane layer by baking the substrate in an oven at 110 °C for 1 hour to promote
covalent bond formation and remove residual solvent. The surface is now functionalized
with chloromethyl groups ready for subsequent reactions.

Protocol 2: Conceptual Synthesis of a Grighard Reagent

The chloromethyl group can be converted into a Grignard reagent, which can then be used in
various carbon-carbon bond-forming reactions. This protocol is conceptual and adapted from
procedures for similar chloromethyl silanes.

Materials:

e (Chloromethyl)triethoxysilane

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)
¢ lodine crystal (as an initiator)

o Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and
nitrogen/argon inlet.

Methodology:
e Apparatus Setup:
o Assemble the flame-dried glassware under a positive pressure of inert gas.

o Place magnesium turnings (approx. 1.2 equivalents) and a small crystal of iodine in the
flask.

e Initiation of Grignard Formation:
o Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.

o Prepare a solution of (Chloromethyl)triethoxysilane (1.0 equivalent) in anhydrous THF
or diethyl ether in the dropping funnel.
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o Add a small portion of the silane solution to the magnesium suspension. Initiation is
indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be
required.

e Grignard Reagent Formation:

o Once the reaction has initiated, add the remaining (Chloromethyl)triethoxysilane
solution dropwise at a rate that maintains a gentle reflux.

o After the addition is complete, continue to stir the mixture at room temperature for an
additional 1-2 hours to ensure the complete formation of the Grignard reagent,
(Triethoxysilyl)methylmagnesium chloride. The resulting solution is ready for use in
subsequent reactions (e.g., with aldehydes, ketones, or other electrophiles).

Visualized Mechanisms and Workflows

The following diagrams illustrate key logical relationships and reaction pathways involving
(Chloromethyl)triethoxysilane.
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Caption: Mechanism of action for (Chloromethyl)triethoxysilane as a coupling agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101003#chloromethyl-triethoxysilane-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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